Potassium chromate

Vue d'ensemble

Description

Potassium chromate is a chemical compound that is often encountered as an industrial waste and is known for its toxic effects on living organisms. It is a form of hexavalent chromium, which is a recognized carcinogen, mutagen, and teratogen for humans and animals. The compound is soluble and can easily enter cells, where it undergoes metabolic reduction to trivalent chromium, leading to the formation of reactive oxygen species and subsequent oxidative tissue damage .

Synthesis Analysis

The synthesis of potassium chromate can occur through high-temperature reactions with other potassium salts. For instance, potassium chloride can react with metallic chromium to form potassium chromate and chromium oxide. However, potassium chloride does not react with chromium oxide, and potassium carbonate reacts with chromium oxide but not with metallic chromium . Additionally, complex chain compounds containing chromium and potassium can be synthesized, such as the one-dimensional chain complex [Cr(salen)(NCS)2K·H2O], which involves a chromium atom coordinated with a Schiff base ligand and potassium atoms .

Molecular Structure Analysis

The molecular structure of potassium chromate compounds can be quite complex. For example, the crystal structure of potassium diperoxotricyanochromate(IV) has been determined using three-dimensional Fourier methods, revealing a refined structure with an R-factor of 0.123 . The crystal structure of triclinic potassium dichromate, a related compound, has been accurately determined by single-crystal X-ray diffraction, showing that the dichromate ions deviate only slightly from C2v symmetry .

Chemical Reactions Analysis

Potassium chromate can participate in various chemical reactions, especially when it comes to interactions with living organisms. For instance, when human liver carcinoma cells are exposed to potassium dichromate, it results in cytotoxicity, genotoxicity, and oxidative stress, as evidenced by increased lipid peroxidation and DNA damage . In the environment, the presence of potassium can initiate accelerated oxidation of chromium, with chloride needed to sustain it .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium chromate are influenced by its interactions with other elements and compounds. For example, potassium sulfate crystals containing chromate ions exhibit two broad bands in the ultraviolet region, which contain a fine structure of alternately weak and strong lines due to transitions between the ground state and vibrational levels of the excited state . The study of potassium uranyl chromates has revealed complex crystal structures with various coordination patterns between uranium, chromium, and potassium atoms .

Applications De Recherche Scientifique

1. Environmental and Industrial Impact

Potassium chromate, a compound of chromium, is studied for its environmental and industrial effects. It is recognized for its roles as a carcinogen, mutagen, and teratogen in both humans and animals. Studies have explored its cytotoxic, genotoxic, and oxidative stress-inducing properties in various cell types, including human liver carcinoma cells (Patlolla et al., 2009). In agriculture, research has focused on potassium's role in soil and plant nutrition, emphasizing the need for understanding potassium availability in various conditions and its relationship with environmental stress factors (Römheld & Kirkby, 2010).

2. Construction and Material Science

Potassium chromate's influence on the degradation of concrete steel-rebar in acidic and saline media has been investigated. It was found to exhibit specific inhibition effectiveness and impact on the compressive strength of steel-reinforced concrete in these environments (Okeniyi et al., 2014).

3. Biological and Medical Studies

Research has extended to understanding the foetotoxic effects of potassium chromate in Swiss albino mice, indicating its potential embryotoxic and teratogenic impacts (Gowrishankar et al., 2013). Additionally, studies on the effects of potassium chromate on the physiological responses of the common duckweed (Lemna minor L.) have contributed to our understanding of chromium's environmental impact and tolerance mechanisms in plants (Reale et al., 2016).

4. Analytical and Chemical Studies

Research has also focused on the use of potassium chromate as an indicator in silver-ferrocyanide titration, proving its effectiveness in neutral or nearly neutral media (Rao, 2010). The compound's role in enhancing white matter signal in medical imaging has been explored, showing potential applications in MRI histology and contrast mechanisms in neural tissue (Dortch et al., 2010).

5. Toxicological Studies

Toxicological profiles of various chromium species, including potassium chromate, have been evaluated to understand their skin permeability and impact on cellular functions, highlighting the differential toxicity of hexavalent chromium compounds (Pan et al., 2009).

6. Other Applications

Further studies have investigated potassium chromate in the context of its effects on haematological parameters in sub-acute toxicity studies (Kumari et al., 2013), nonlinear optical properties in photodynamic therapy applications (Zarif et al., 2020), and its role in brush border membrane enzyme inhibition and antioxidant status alteration in rat intestines (Arivarasu et al., 2008).

Safety And Hazards

Propriétés

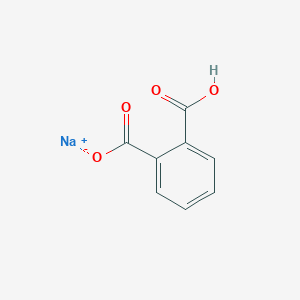

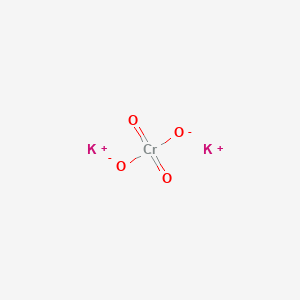

IUPAC Name |

dipotassium;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2K.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXNVYPJWBTAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

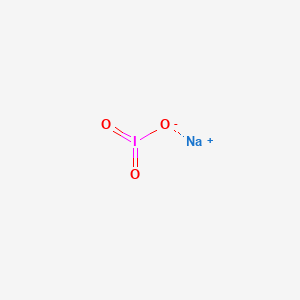

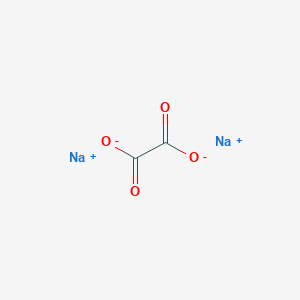

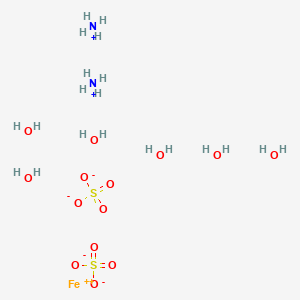

[O-][Cr](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2CrO4, CrK2O4 | |

| Record name | POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064858 | |

| Record name | Potassium chromate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.190 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium chromate is a yellow crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in making pigments for paints and inks, as a fungicide, and to make other chromium compounds., Lemon-yellow solid; Soluble in water; [Merck Index] Yellow crystalline solid; [MSDSonline], YELLOW CRYSTALS. | |

| Record name | POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1000 °C | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 65.0 g/100 g water at 25 °C, In water, 39.96 wt% at 20 °C; 45.0 wt% at 100 °C, 62.9 g/100 cc water at 20 °C; 79.2 g/100 cc water at 100 °C, Insoluble in alcohol, acetone, phenyl cyanide, Solubility in water, g/100ml at 20 °C: 62.9 (good) | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.73 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 2.73, Density (at 18 °C): 2.73 g/cm³ | |

| Record name | POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Zero, Vapor pressure at 20 °C: negligible | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Potassium Chromate | |

Color/Form |

Yellow orthorhombic crystals, Lemon-yellow crystals | |

CAS RN |

7789-00-6, 18453-57-1 | |

| Record name | POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51Cr-Potassium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium chromate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P0R38CN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

975 °C, 968 °C | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)